- New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction, Tetrahedron Letters, 2019, 60(9), 653-659

Cas no 914299-79-9 ((3S)-3-phenylmorpholine)

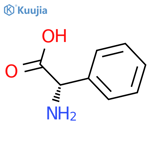

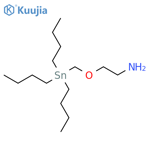

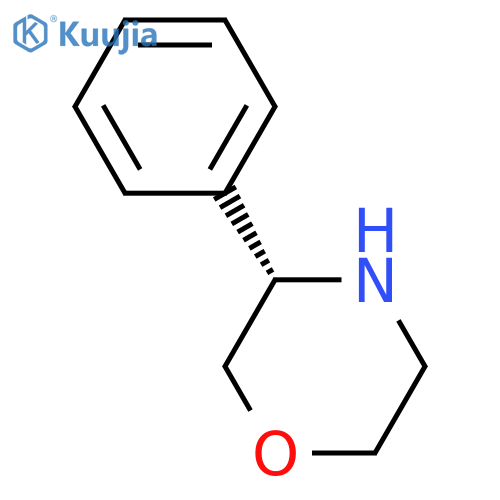

(3S)-3-phenylmorpholine structure

商品名:(3S)-3-phenylmorpholine

CAS番号:914299-79-9

MF:C10H13NO

メガワット:163.216322660446

MDL:MFCD11016232

CID:796992

PubChem ID:22860773

(3S)-3-phenylmorpholine 化学的及び物理的性質

名前と識別子

-

- (S)-3-Phenylmorpholine

- (3S)-3-phenylmorpholine

- Morpholine,3-phenyl-, (3S)-

- BH2034

- FC0138

- (S)-3-Phenyl-morpholine

- MORPHOLINE, 3-PHENYL-, (3S)-

- PubChem11424

- (P)-3-Phenylmorpholine

- MHZXKVPCJBPNKI-SNVBAGLBSA-N

- FCH884906

- AB62678

- AX8048970

- 299P799

- (3S)-3-Phenylmorpholine (ACI)

- (3S)-3-Phenyl-morpholine

- SCHEMBL1335278

- DTXSID60628683

- 914299-79-9

- CS-0038114

- AC-22434

- AKOS006302391

- DS-18277

-

- MDL: MFCD11016232

- インチ: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1

- InChIKey: MHZXKVPCJBPNKI-SNVBAGLBSA-N

- ほほえんだ: C1(C=CC=CC=1)[C@@H]1NCCOC1

計算された属性

- せいみつぶんしりょう: 163.10000

- どういたいしつりょう: 163.1

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.034

- ふってん: 272°C at 760 mmHg

- フラッシュポイント: 104.9°C

- 屈折率: 1.518

- PSA: 21.26000

- LogP: 1.67630

(3S)-3-phenylmorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 223055-5g |

S)-3-Phenylmorpholine |

914299-79-9 | 95% | 5g |

£781.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1046867-5g |

(S)-3-Phenylmorpholine |

914299-79-9 | 97% | 5g |

$465 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-5g |

(S)-3-Phenylmorpholine |

914299-79-9 | 98% | 5g |

¥1551.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-200mg |

(3S)-3-phenylmorpholine |

914299-79-9 | 98% | 200mg |

538.0CNY | 2021-08-04 | |

| abcr | AB369370-5 g |

(S)-3-Phenyl-morpholine, 98%; . |

914299-79-9 | 98% | 5 g |

€816.00 | 2023-07-19 | |

| Ambeed | A572790-1g |

(S)-3-Phenylmorpholine |

914299-79-9 | 98% | 1g |

$55.0 | 2025-02-26 | |

| Alichem | A019110436-1g |

(S)-3-Phenylmorpholine |

914299-79-9 | 95% | 1g |

$294.00 | 2023-08-31 | |

| TRC | P336653-50mg |

(S)-3-Phenylmorpholine |

914299-79-9 | 50mg |

$ 135.00 | 2022-06-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-5G |

(3S)-3-phenylmorpholine |

914299-79-9 | 95% | 5g |

¥ 2,712.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-10G |

(3S)-3-phenylmorpholine |

914299-79-9 | 95% | 10g |

¥ 9,563.00 | 2023-03-30 |

(3S)-3-phenylmorpholine 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C

1.6 Reagents: Water ; -10 °C

1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C

1.6 Reagents: Water ; -10 °C

1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C

リファレンス

- Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary Strategy, Angewandte Chemie, 2013, 52(20), 5319-5322

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 °C

リファレンス

- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320

合成方法 4

はんのうじょうけん

1.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt

1.2 Solvents: Dichloromethane ; 20 h, rt

1.2 Solvents: Dichloromethane ; 20 h, rt

リファレンス

- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888

合成方法 5

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

合成方法 6

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 6 h, rt

2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt

2.2 Solvents: Dichloromethane ; 20 h, rt

2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt

2.2 Solvents: Dichloromethane ; 20 h, rt

リファレンス

- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888

合成方法 7

はんのうじょうけん

1.1 Reagents: Phenol , Hydrogen bromide Solvents: Acetic acid ; 0 °C → rt; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective induction, Tetrahedron: Asymmetry, 2014, 25(1), 74-86

合成方法 8

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 24 h, rt

リファレンス

- A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinone, Tetrahedron, 2021, 84,

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C

1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.6 Solvents: Water ; rt

1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

1.8 Reagents: Water

1.9 Reagents: Sodium hydroxide Solvents: Water

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C

1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.6 Solvents: Water ; rt

1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

1.8 Reagents: Water

1.9 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.2 Solvents: Water ; rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

2.2 Reagents: Water

2.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Solvents: Water ; rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

2.2 Reagents: Water

2.3 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

(3S)-3-phenylmorpholine Raw materials

- H-Phg-OH

- (S)-(+)-2-Phenylglycinol

- (2-aminoethoxy)methyltributylstannane

- phenyl 2-bromoacetate

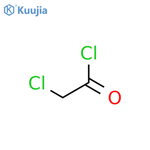

- 2-chloroacetyl chloride

- (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide

- Benzaldehyde

- (S)-5-Phenyl-morpholin-3-one

- Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)-

- N-(Phenylmethylene)-2-[(tributylstannyl)methoxy]ethanamine

(3S)-3-phenylmorpholine Preparation Products

(3S)-3-phenylmorpholine 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

914299-79-9 ((3S)-3-phenylmorpholine) 関連製品

- 74572-03-5((R)-3-Phenylmorpholine)

- 1017481-27-4(3-(p-Tolyl)morpholine)

- 933689-07-7(3-Methyl-3-phenylmorpholine)

- 1213513-38-2((S)-3-(p-Tolyl)morpholine)

- 1213118-87-6((R)-3-(p-Tolyl)morpholine)

- 83072-50-8(3-Methyl-5-phenylmorpholine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

atkchemica

(CAS:914299-79-9)(3S)-3-phenylmorpholine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:914299-79-9)(3S)-3-phenylmorpholine

清らかである:99%

はかる:5g

価格 ($):210.0